molecular formula C9H14N2O B14482786 4-(4-Methylpiperazin-1-yl)but-3-yn-2-one CAS No. 67543-08-2

4-(4-Methylpiperazin-1-yl)but-3-yn-2-one

Cat. No.: B14482786
CAS No.: 67543-08-2
M. Wt: 166.22 g/mol
InChI Key: HZDCGECADNUSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-yl)but-3-yn-2-one is an organic compound with the molecular formula C₉H₁₄N₂O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)but-3-yn-2-one typically involves the reaction of 4-methylpiperazine with an appropriate alkyne derivative. One common method involves the use of 4-methylpiperazine and propargyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)but-3-yn-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)but-3-yn-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)but-3-yn-2-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
  • 4-(4-Methylpiperazin-1-yl)methylbenzamide
  • 4-(4-Methylpiperazin-1-yl)butanoic acid

Uniqueness

4-(4-Methylpiperazin-1-yl)but-3-yn-2-one is unique due to the presence of both the piperazine ring and the alkyne group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications. Its structural features enable it to participate in diverse chemical reactions and interact with multiple biological targets, enhancing its potential as a valuable research tool and pharmaceutical scaffold.

Properties

CAS No.

67543-08-2

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)but-3-yn-2-one

InChI

InChI=1S/C9H14N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h5-8H2,1-2H3

InChI Key

HZDCGECADNUSGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CN1CCN(CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.